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molecular formula C11H6F3NO2 B8771571 3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 863679-32-7

3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No. B8771571
M. Wt: 241.17 g/mol
InChI Key: NCEGIWIYCGJXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727988B2

Procedure details

A mixture of hydrochloric acid (37% in water, 285 mL) and water (190 mL) was added to 4-(trifluoromethyl)aniline (150 g, 116 mL) at room temperature with vigorous stirring and the formed precipitate was allowed to stir for further 30 minutes. Temperature was reduced to 0° C. and sodium nitrite (70.6 g) in 180 mL of water was added dropwise to the stirred suspension. At the end of diazotisation, a clear yellow solution was obtained. Maleimide (180 g) in acetone (1.1 L) was added dropwise at 0° C. and then the pH of the solution was adjusted to 3-3.5 by adding sodium acetate. Copper (II) chloride (18.8 g) was added to the vigorously stirred mixture. After a few minutes a gas started to develop (conspicuous foaming). The reaction mixture was allowed to stir at 0° C. for 1 h and overnight at room temperature. Acetone was removed in vacuo, the residue was filtered and dried overnight in vacuo to give the title compound (155 g) as a light brown solid.
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Quantity
70.6 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:12])([F:11])[C:4]1[CH:10]=[CH:9][C:7](N)=[CH:6][CH:5]=1.N([O-])=O.[Na+].[C:17]1(=[O:23])[NH:21][C:20](=[O:22])[CH:19]=[CH:18]1.C([O-])(=O)C.[Na+]>O.CC(C)=O.[Cu](Cl)Cl>[F:2][C:3]([F:12])([F:11])[C:4]1[CH:10]=[CH:9][C:7]([C:19]2[C:20](=[O:22])[NH:21][C:17](=[O:23])[CH:18]=2)=[CH:6][CH:5]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
285 mL
Type
reactant
Smiles
Cl
Name
Quantity
190 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
116 mL
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Step Three
Name
Quantity
70.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
180 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
1.1 L
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
18.8 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was reduced to 0° C.
CUSTOM
Type
CUSTOM
Details
At the end of diazotisation, a clear yellow solution was obtained
WAIT
Type
WAIT
Details
After a few minutes a gas started
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 1 h and overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acetone was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the residue was filtered
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C(NC(C1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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